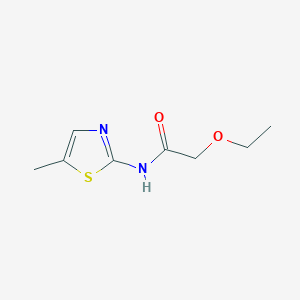

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide typically involves the reaction of 2-amino-5-methylthiazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography to obtain the desired compound in good yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new functional groups replacing the ethoxy or thiazole moieties.

Scientific Research Applications

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials and chemical intermediates

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, including antimicrobial and anticancer activities.

Pathways Involved: It can inhibit the biosynthesis of essential cellular components in microbes or cancer cells, leading to their death or inhibition of growth

Comparison with Similar Compounds

Similar Compounds

N-(5-acetyl-4-methylthiazol-2-yl)arylamide: Another thiazole derivative with similar biological activities.

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide: Shares structural similarities but differs in the functional groups attached to the thiazole ring.

Uniqueness

This compound is unique due to its specific ethoxy and methylthiazolyl groups, which confer distinct chemical and biological properties.

Biological Activity

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide is a compound featuring a thiazole moiety, which is recognized for its diverse biological activities. The structural characteristics of this compound, particularly the presence of the ethoxy group and the thiazole ring, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antifungal and anticancer properties, supported by data tables and relevant research findings.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity, particularly against pathogens like Candida albicans. The thiazole ring is known to enhance the compound's interaction with fungal cell membranes, leading to increased permeability and cell death .

Table 1: Antifungal Activity Against Candida albicans

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 12 |

| 25 | 18 |

| 50 | 25 |

The data above suggest a concentration-dependent response, with higher concentrations yielding larger zones of inhibition.

Anticancer Potential

The anticancer effects of this compound have been evaluated in various cancer cell lines. Studies show that compounds containing thiazole rings can induce apoptosis and inhibit tumor growth through mechanisms such as caspase activation and DNA synthesis inhibition .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis via caspase-3 |

| C6 | 20 | Inhibition of DNA synthesis |

| Huh7 | 12 | Activation of apoptotic pathways |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy against specific cancer types.

Study on Antifungal Activity

A study conducted by Smolecule highlighted the antifungal efficacy of this compound against Candida albicans. The compound was tested in vitro, showing promising results with significant inhibition at varying concentrations .

Study on Anticancer Activity

In another research effort, a series of thiazole derivatives, including this compound, were synthesized and screened for anticancer activity. The results indicated that this compound effectively induced apoptosis in A549 lung cancer cells by activating caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The thiazole moiety enhances binding affinity to these targets due to its electron-withdrawing properties, facilitating cellular uptake and subsequent biological responses .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-chloroacetamide derivatives with sodium azide in a toluene/water (8:2) solvent system under controlled conditions (5–7 hours) yields intermediates, monitored via TLC (hexane:ethyl acetate, 9:1) . Purification involves crystallization (ethanol) or ethyl acetate extraction, followed by solvent removal under reduced pressure. Reaction progress tracking via TLC ensures intermediate stability and completion .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For instance, 1H-NMR can identify ethoxy (–OCH2CH3) and thiazole proton signals, while 13C-NMR confirms carbonyl (C=O) and aromatic carbon environments. High-resolution mass spectrometry (HRMS) and elemental analysis further verify molecular formula accuracy. Recrystallization from ethanol or pet-ether enhances purity, as demonstrated in analogous acetamide syntheses .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in thiazole-containing acetamide derivatives?

- Methodological Answer : SAR studies require systematic substitution of functional groups. For example, replacing the ethoxy group with morpholinoethoxy (as in KX2-391 derivatives) enhances Src kinase inhibition by altering substrate binding affinity . Computational docking (e.g., using AutoDock Vina) can predict binding poses, while in vitro enzymatic assays (e.g., fluorescence-based kinase inhibition) validate activity. Thiazole ring modifications (e.g., methyl to nitro groups) should be tested to assess electronic effects on bioactivity .

Q. How can computational reaction design tools accelerate the synthesis of this compound analogs?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, reducing trial-and-error experimentation. The ICReDD framework combines computational reaction path searches with experimental validation to optimize solvent systems, catalysts, and temperature conditions. For example, DFT can model the energy profile of azide substitution reactions, guiding solvent selection (e.g., polar aprotic vs. aqueous mixtures) .

Q. What experimental approaches resolve contradictions in reported reaction yields for thiazole-acetamide derivatives?

- Methodological Answer : Yield discrepancies often arise from solvent polarity, catalyst loading, or reaction time. A comparative study using Design of Experiments (DoE) can isolate critical variables. For instance, varying toluene/water ratios (8:2 vs. 7:3) in azide substitution reactions may reveal optimal dielectric constants for intermediate stabilization . Kinetic studies (e.g., time-resolved NMR) can also identify side reactions (e.g., hydrolysis) that reduce yields .

Q. How can researchers design assays to evaluate the anticancer potential of this compound?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines (e.g., MCF-7, HeLa) quantify IC50 values. Mechanistic studies involve flow cytometry (apoptosis detection via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation). For in vivo validation, xenograft models with pharmacokinetic profiling (HPLC-MS) assess bioavailability and tumor suppression .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. Crystals grown via slow evaporation (e.g., ethanol/water) are analyzed using synchrotron radiation or laboratory diffractometers. For example, analogous thiazole-acetamide structures (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) were resolved to 0.84 Å resolution, confirming planar thiazole-acetamide geometry .

Q. Methodological Considerations Table

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C8H12N2O2S/c1-3-12-5-7(11)10-8-9-4-6(2)13-8/h4H,3,5H2,1-2H3,(H,9,10,11) |

InChI Key |

ZNUXKIGLJVZWEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)NC1=NC=C(S1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.